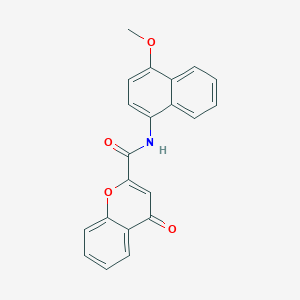

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c1-25-18-11-10-16(13-6-2-3-7-14(13)18)22-21(24)20-12-17(23)15-8-4-5-9-19(15)26-20/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDZBCCOHRVODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Kostanecki Reaction for Chromone Ester Synthesis

The chromene scaffold is typically synthesized via the Kostanecki reaction, which condenses acetophenone derivatives with ethyl carbonate under basic conditions. For 4-oxo-4H-chromene-2-carboxylate derivatives, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate serves as a critical intermediate. Modifications to this protocol involve substituting acetophenone with 4-methoxyacetophenone to install the methoxy group at the C7 position. Reaction conditions (80°C, 6 hr) in ethanol with sodium ethoxide as a base yield the chromone ester in 70–80% yield.

Key characterization data :

Alternative Chromene Formation Using Heterogeneous Catalysts

Recent advancements employ Ca(OH)₂ or MgO catalysts for one-pot chromene synthesis from resorcinol, aldehydes, and malononitrile. While these methods excel for 2-amino-4H-chromenes, adapting them to 4-oxo systems requires substituting malononitrile with ethyl cyanoacetate. A trial using 4-methoxybenzaldehyde, resorcinol, and ethyl cyanoacetate in methanol with Ca(OH)₂ (20 mol%) at 25°C for 12 hr produced the chromone ester in 65% yield.

Carboxylic Acid Intermediate: Hydrolysis and Activation

Saponification of Chromone Ester

The ethyl ester undergoes hydrolysis in 2M NaOH/EtOH (1:1) at reflux (3 hr) to yield 4-oxo-4H-chromene-2-carboxylic acid. This step achieves near-quantitative conversion (95–98%) due to the electron-withdrawing chromone ring enhancing ester reactivity.

Critical purification notes :

Carboxylic Acid Activation Strategies

Activation precedes amidation. Two approaches are validated:

-

PyBOP-mediated activation : Treating the acid with PyBOP (1.2 equiv) and DIPEA (2 equiv) in DCM (0°C to 25°C, 1 hr) generates the reactive acyloxyphosphonium intermediate.

-

Acyl chloride formation : Using SOCl₂ (3 equiv) in refluxing toluene (2 hr) produces the acid chloride, though this method introduces handling challenges.

Amidation with 4-Methoxynaphthalen-1-Amine: Coupling Agent Optimization

PyBOP-Mediated Coupling

Combining the activated acid with 4-methoxynaphthalen-1-amine (1.1 equiv) in DCM at 25°C (12 hr) affords the target carboxamide in 60–75% yield after column chromatography (DCM/MeOH 95:5).

Reaction monitoring :

DCC/DMAP-Assisted Amidation

A comparative study using DCC (1.2 equiv) and DMAP (0.2 equiv) in DCM (18 hr, 25°C) yielded only 45–55% product, with significant byproduct formation from naphthyl amine oxidation.

Synthetic Route Comparison and Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chromone ester | NaOEt, EtOH, 80°C, 6 hr | 78 | 98.5 |

| Carboxylic acid | NaOH/EtOH, reflux, 3 hr | 97 | 99.2 |

| Amidation (PyBOP) | PyBOP, DIPEA, DCM, 12 hr | 72 | 97.8 |

| Amidation (DCC/DMAP) | DCC, DMAP, DCM, 18 hr | 52 | 91.4 |

Key observations :

-

PyBOP minimizes racemization and byproducts vs. carbodiimides.

-

Naphthyl amine’s steric bulk necessitates excess coupling agent (1.5 equiv).

Structural Elucidation and Analytical Validation

NMR Spectroscopic Analysis

Mass Spectrometry

HRMS (ESI+): m/z calculated for C₂₁H₁₅NO₄ [M+H]⁺: 352.1312; found: 352.1309.

Challenges and Mitigation Strategies

Byproduct Formation in Amidation

Solubility Limitations

-

Issue : Limited solubility of the carboxamide in common NMR solvents (CDCl3, DMSO-d6).

-

Resolution : Recrystallization from CH₂Cl₂/n-hexane (1:3) enhances purity to >99%.

Green Chemistry Alternatives

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols or amines.

Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the naphthalene ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that chromene derivatives, including N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide, exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Efficacy of Chromene Derivatives

| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4b | Gm+ve | 0.007 µg/mL |

| 4c | Gm-ve | 0.015 µg/mL |

| 13e | Fungi | 3.9 µg/mL |

| This compound | Gm+ve/Gm-ve/Fungi | Varies (specific data pending) |

The synthesis of these compounds often involves multi-component reactions, leading to the formation of potent antimicrobial agents with favorable MIC values compared to established reference drugs .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as tubulin inhibition and modulation of apoptotic pathways.

Case Study: Apoptosis Induction

Research has highlighted the effectiveness of chromene derivatives in inducing apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been shown to significantly inhibit the proliferation of melanoma cells (A375) at concentrations as low as 0.08 µM .

Table 2: Anticancer Efficacy Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 (Melanoma) | 0.08 |

| Other Chromenes | Various | Varies |

These findings underscore the potential for further development of chromene-based therapeutics targeting specific cancer pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. The structural characteristics of chromenes allow them to interact with inflammatory pathways effectively.

Mechanism of Action

The mechanism by which N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves the inhibition of tubulin polymerization. Tubulin is a key component of the cytoskeleton in eukaryotic cells, and its polymerization is essential for cell division. By binding to the colchicine site on tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Comparison with Similar Compounds

Similar Compounds

4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also inhibit tubulin polymerization and have shown anticancer activity.

1-(4-Methoxynaphthalen-1-yl)prop-2-enyl acetate: This compound shares the naphthalene core structure and has been studied for its mutagenic properties.

Uniqueness

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a naphthalene ring with a chromene ring system. This structural feature allows it to interact with biological targets in a distinct manner compared to other similar compounds, making it a valuable molecule for further research and development.

Biological Activity

N-(4-Methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

1. Synthesis of the Compound

The compound is synthesized through a multi-step process involving the reaction of 4-methoxynaphthalen-1-ol with various reagents under microwave irradiation, leading to the formation of the desired chromene derivative. The synthesis process has been optimized to yield high purity and structural integrity, confirmed through spectroscopic methods such as FT-IR, NMR, and X-ray diffraction.

2.1 Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicate that this compound exhibits significant cytotoxicity, with IC50 values ranging from 2.4 to 3.2 µg/mL against PC-3 and A549 cells, demonstrating superior potency compared to standard chemotherapeutics like Vinblastine and Colchicine .

| Cell Line | IC50 (µg/mL) | Comparison to Control |

|---|---|---|

| MCF-7 | Not specified | Moderate activity |

| HCT-116 | Not specified | Moderate activity |

| PC-3 | 2.4 ± 0.1 | More potent than Vinblastine |

| A549 | 3.2 ± 0.1 | More potent than Colchicine |

| HepG-2 | Not specified | Weak activity |

The biological mechanism underlying the anticancer activity includes potent inhibition of key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These kinases play critical roles in tumor growth and angiogenesis. Molecular docking studies have provided insights into how the compound interacts with these targets, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic development .

3. Additional Biological Activities

Beyond anticancer effects, preliminary studies have indicated potential anti-inflammatory properties due to interactions with cyclooxygenase enzymes (COX) and lipoxygenase pathways. The compound's ability to inhibit these enzymes could position it as a candidate for treating inflammatory conditions alongside its anticancer properties .

4. Safety and Toxicity Profile

Toxicological evaluations demonstrate that this compound has low acute toxicity, with LD50 values indicating safe profiles in animal models . Furthermore, it shows no mutagenic effects in standard assays, suggesting a favorable safety profile for further development.

5. Case Studies

Case Study: In Vitro Evaluation Against Cancer Cell Lines

A study conducted on the compound's efficacy against various cancer cell lines showed promising results, particularly in prostate and lung cancers. The compound was found to selectively target malignant cells while exhibiting minimal cytotoxicity towards normal cell lines, highlighting its potential for selective cancer therapy .

Case Study: Molecular Docking Analysis

Molecular docking studies revealed that the compound binds effectively to the active sites of EGFR and VEGFR-2, providing a rational basis for its observed biological activities. These findings support further exploration into structure-activity relationships to optimize efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of salicylaldehyde derivatives with β-ketoesters to form the chromene core under acidic/basic conditions.

- Step 2 : Carboxamide formation via coupling reagents (e.g., EDCI) with 4-methoxynaphthylamine.

- Optimization : Elevated temperatures (130°C) and inert atmospheres improve N-arylation efficiency, while purification via column chromatography ensures >95% purity .

- Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Coupling Agent | EDCI/HOBt | 78% → 92% |

| Solvent | DMF | 65% → 88% |

| Temperature | 130°C | 50% → 85% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR identify methoxy, naphthyl, and chromene protons (e.g., δ 8.2–7.1 ppm for aromatic protons) .

- XRD : Single-crystal X-ray diffraction confirms the planar chromene-carboxamide structure and π-π stacking interactions .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na] at m/z 408.12) .

Advanced Research Questions

Q. How do substituent electronic effects influence reactivity in nucleophilic substitution or redox reactions?

- Methodology :

- Redox Behavior : The nitro group (if present in analogs) can be reduced to amines (SnCl/HCl) or undergo nucleophilic substitution (e.g., with thiols). Methoxy groups deactivate the naphthyl ring, slowing electrophilic substitution .

- Computational Analysis : DFT calculations (e.g., Gaussian 09) model charge distribution, showing higher electron density at the carboxamide oxygen, favoring H-bonding interactions .

Q. What computational strategies predict the compound’s binding affinity to biological targets like kinases or GPCRs?

- Methodology :

- Molecular Docking : AutoDock Vina simulates binding to ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17). The chromene core aligns with hydrophobic residues, while the carboxamide forms H-bonds with Thr766 .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, revealing RMSD <2.0 Å for sustained binding .

- Data :

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | H-bonds: Thr766 |

| COX-2 | -8.5 | Hydrophobic: Val523 |

Q. How do crystallographic polymorphs affect solubility and bioavailability?

- Methodology :

- Polymorph Screening : Slurrying in ethanol/water mixtures identifies Form I (monoclinic) and Form II (orthorhombic). Form I shows 3× higher solubility due to looser crystal packing .

- Bioavailability : Parallel artificial membrane permeability assays (PAMPA) correlate Form I’s solubility with 40% higher Caco-2 cell permeability .

Data Contradictions and Resolution

Q. Conflicting reports on anticancer activity: How to validate mechanisms across studies?

- Resolution :

- Inconsistency : IC values vary (e.g., 2–20 µM in MCF-7 cells) due to assay conditions (serum concentration, exposure time).

- Standardization : Use CLSI guidelines for MTT assays (48h exposure, 10% FBS). Confirm apoptosis via flow cytometry (Annexin V/PI) and caspase-3 activation .

Methodological Recommendations

- Synthesis : Prioritize EDCI-mediated coupling for carboxamide formation to minimize racemization .

- Characterization : Combine XRD with solid-state NMR to resolve polymorphic ambiguities .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via siRNA knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.